Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of 2,6-dibromopyrazolo[1,5-a]pyrimidine with various reagents. One common method is the regio-controlled Sonogashira-type coupling reaction with terminal alkynes, which proceeds smoothly with excellent selectivity in favor of the C6-position . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the C2 and C6 positions, are common and can introduce a wide range of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like palladium catalysts (Pd/C) and bases such as potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of alkynyl, aryl, or arylamine derivatives .
Scientific Research Applications
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2 (CDK2), by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a bromine atom at the C6 position, which can influence its reactivity and applications.
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: The presence of benzyl and chloro groups can enhance its photophysical properties and make it suitable for specific optical applications.
The uniqueness of this compound lies in its structural versatility and the ability to undergo a wide range of chemical transformations, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-12-13-6-7(2)4-11-9(8)13/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOBGQDUPCSSED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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